

# TYRA-200: Investigating FGFR2 Fusion Proteins in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-200  |           |
| Cat. No.:            | B15544667 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

TYRA-200 is an investigatory, orally available small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with potent activity against FGFR1, FGFR2, and FGFR3.[1] It was specifically designed to address the challenges of acquired resistance to existing FGFR inhibitors by targeting common resistance mutations, including those in the gatekeeper and molecular brake regions of the FGFR2 kinase domain.[2][3] FGFR2 gene fusions are oncogenic drivers in various solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[2] These application notes provide a comprehensive overview of TYRA-200 and detailed protocols for its use in preclinical research to investigate FGFR2 fusion proteins.

## **Mechanism of Action**

TYRA-200 is a selective inhibitor of FGFR1/2/3, demonstrating a favorable selectivity profile with significantly less activity against FGFR4, which is associated with toxicities such as diarrhea and liver toxicity. The binding of fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and migration. FGFR2 fusion proteins lead to ligand-independent dimerization and constitutive activation of this signaling cascade. TYRA-200 competitively binds to the ATP-binding pocket of the FGFR2



# Methodological & Application

Check Availability & Pricing

kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. Its adaptable binding mode allows it to maintain potency against various mutations that can cause resistance to other FGFR inhibitors.





Click to download full resolution via product page

Caption: Simplified FGFR2 Signaling Pathway and TYRA-200 Inhibition.



# Data Presentation In Vitro Efficacy of TYRA-200

**TYRA-200** has demonstrated potent inhibitory activity against wild-type FGFR2, FGFR2 fusions, and a range of clinically observed resistance mutations in both enzymatic and cellular assays.

Table 1: Enzymatic IC50 Values of TYRA-200 Against FGFR2 Variants

| FGFR2 Variant             | IC50 (nM) |
|---------------------------|-----------|
| Wild-Type                 | <1        |
| Molecular Brake Mutations |           |
| N550D                     | <1        |
| N550H                     | <1        |
| N550K                     | <1        |
| E566A                     | <1        |
| Gatekeeper Mutations      |           |
| V565F                     | <1        |
| V565L                     | <1        |

Enzymatic IC50 measurements were generated at Reaction Biology Corp.

Table 2: Cellular IC50 Values of TYRA-200 in FGFR2-Altered Cell Lines



| Cell Line | FGFR2 Alteration    | IC50 (nM) |
|-----------|---------------------|-----------|
| Ba/F3     | Wild-Type FGFR2     | 3.0 - 27  |
| Ba/F3     | FGFR2 K660N         | 3.0 - 27  |
| Ba/F3     | FGFR2 K660E         | 3.0 - 27  |
| Ba/F3     | FGFR2 V565F         | 3.0 - 27  |
| Ba/F3     | FGFR2 V565L         | 3.0 - 27  |
| Ba/F3     | FGFR2 N540K         | 3.0 - 27  |
| SNU-16    | FGFR2 Amplification | 9.7       |
| AN3CA     | FGFR2 N550K         | 11        |

# In Vivo Efficacy of TYRA-200

Preclinical studies using xenograft and allograft models have shown significant tumor growth inhibition and regression with oral administration of **TYRA-200**.

Table 3: In Vivo Antitumor Activity of TYRA-200



| Model     | Cell Line | FGFR2<br>Alteration | Treatment                    | Tumor Growth<br>Inhibition/Regr<br>ession |
|-----------|-----------|---------------------|------------------------------|-------------------------------------------|
| Allograft | Ba/F3     | FGFR2 V565F         | TYRA-200 (10<br>mg/kg BID)   | 64% Regression                            |
| Allograft | Ba/F3     | FGFR2 V565F         | TYRA-200 (15<br>mg/kg BID)   | Tumor Shrinkage                           |
| Xenograft | AN3CA     | FGFR2 N550K         | TYRA-200 (10<br>mg/kg BID)   | 14% Regression                            |
| Xenograft | AN3CA     | FGFR2 N550K         | TYRA-200 (15<br>mg/kg BID)   | 56% Regression                            |
| Xenograft | AN3CA     | FGFR2 N550K         | Futibatinib (15<br>mg/kg QD) | 5% Regression                             |

BID: twice daily; QD: once daily.

# **Experimental Protocols**

The following protocols are provided as a guide for the preclinical evaluation of **TYRA-200**. Researchers should optimize these protocols for their specific experimental conditions.

## **Protocol 1: In Vitro Cell Viability Assay**

This protocol describes how to assess the effect of **TYRA-200** on the viability of cancer cell lines harboring FGFR2 fusions or mutations.





Click to download full resolution via product page

**Caption:** Workflow for Cell Viability Assay.

#### Materials:

- Cancer cell line with known FGFR2 fusion or mutation (e.g., SNU-16, AN3CA, or engineered Ba/F3 cells)
- Complete cell culture medium
- TYRA-200 (stock solution in DMSO)
- 96-well clear bottom white plates
- CellTiter-Glo® 2.0 Assay kit (Promega)
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 μL of complete medium. Allow cells to adhere and grow for 24 hours.
- Compound Preparation: Prepare a 2X serial dilution of TYRA-200 in complete medium.
   Include a vehicle control (DMSO) at the same concentration as the highest TYRA-200 concentration.
- Cell Treatment: Remove the medium from the wells and add 100 μL of the prepared TYRA-200 dilutions or vehicle control.
- Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement:
  - Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® 2.0 reagent to each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the average background luminescence (from wells with medium only) from all experimental wells.
  - Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
  - Plot the percentage of viability against the log of the TYRA-200 concentration and use a non-linear regression model to calculate the IC50 value.

# **Protocol 2: Western Blot Analysis of FGFR2 Signaling**

This protocol details the investigation of **TYRA-200**'s effect on the phosphorylation of FGFR2 and its downstream signaling proteins.





Click to download full resolution via product page

Caption: Workflow for Western Blot Analysis.

#### Materials:

- Cancer cell line with FGFR2 fusion or mutation
- TYRA-200
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-FGFR2 (Tyr653/654), anti-total-FGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., Simple Western Jess)

#### Procedure:

- Cell Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with various concentrations of **TYRA-200** (e.g., 10, 50, 100 nM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Add ice-cold lysis buffer and scrape the cells.
  - Incubate the lysate on ice for 30 minutes.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
- Electrophoresis and Transfer:
  - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Signal Detection:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

# Protocol 3: In Vivo Xenograft/Allograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **TYRA-200** in a mouse model.





Click to download full resolution via product page

**Caption:** Workflow for In Vivo Tumor Model Study.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- FGFR2-altered cancer cell line (e.g., AN3CA or Ba/F3-FGFR2 V565F)
- Matrigel (optional)
- TYRA-200
- Vehicle control (e.g., 0.5% HPMC + 0.2% Tween 80)
- Calipers

#### Procedure:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in 100 μL PBS, with or without Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
- Treatment Administration: Administer TYRA-200 orally at the desired doses (e.g., 10 or 15 mg/kg, BID) and schedule. Administer the vehicle control to the control group.
- Data Collection:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
     (Volume = 0.5 x Length x Width²).
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).



 Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition or regression compared to the vehicle control group.

# **Clinical Development**

**TYRA-200** is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752), for patients with advanced solid tumors harboring activating FGFR2 gene alterations. This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **TYRA-200**.

### Conclusion

**TYRA-200** is a promising next-generation FGFR inhibitor with potent activity against FGFR2 fusion proteins and clinically relevant resistance mutations. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of **TYRA-200** in FGFR2-driven cancers. These studies will be crucial in advancing our understanding of this targeted therapy and its potential clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TYRA-200 retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 2. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
- 3. Tyra Biosciences to Present Preclinical Data on TYRA-200, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- To cite this document: BenchChem. [TYRA-200: Investigating FGFR2 Fusion Proteins in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#tyra-200-for-investigating-fgfr2-fusion-proteins]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com